molecular formula C46H38Cl2N4+2 B3064037 RSM-932A cation CAS No. 850993-73-6

RSM-932A cation

Cat. No.: B3064037
CAS No.: 850993-73-6
M. Wt: 717.7 g/mol
InChI Key: QGYGTMZEJNOHNU-UHFFFAOYSA-N
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Description

RSM-932A cation is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potent anticancer and antimalarial properties. It is a targeted inhibitor of choline kinase alpha, an enzyme involved in the metabolism of choline and phospholipids, which are crucial for cell membrane integrity and signaling. The overexpression of choline kinase alpha is associated with various cancers, making this compound a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RSM-932A cation involves a series of chemical reactions designed to produce a compound with high specificity and potency. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

RSM-932A cation undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to alter its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied for their enhanced or modified activity against specific targets .

Scientific Research Applications

RSM-932A cation has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of choline kinase alpha and its effects on phospholipid metabolism.

    Biology: Employed in research to understand the role of choline kinase alpha in cell signaling and membrane integrity.

    Medicine: Investigated for its potential as an anticancer and antimalarial agent. It has shown promising results in preclinical studies for the treatment of various cancers and malaria.

    Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery and development

Mechanism of Action

The mechanism of action of RSM-932A cation involves the inhibition of choline kinase alpha, which is responsible for the phosphorylation of choline to phosphocholine. This inhibition disrupts the synthesis of phosphatidylcholine, a major component of cell membranes, leading to impaired cell membrane integrity and signaling. The compound’s molecular targets include choline kinase alpha and associated pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

RSM-932A cation is unique compared to other choline kinase inhibitors due to its high specificity and potency. Similar compounds include:

Properties

CAS No.

850993-73-6

Molecular Formula

C46H38Cl2N4+2

Molecular Weight

717.7 g/mol

IUPAC Name

1-[[4-[4-[[4-(4-chloro-N-methylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylquinolin-1-ium-4-amine

InChI

InChI=1S/C46H38Cl2N4/c1-49(39-23-19-37(47)20-24-39)43-27-29-51(45-9-5-3-7-41(43)45)31-33-11-15-35(16-12-33)36-17-13-34(14-18-36)32-52-30-28-44(42-8-4-6-10-46(42)52)50(2)40-25-21-38(48)22-26-40/h3-30H,31-32H2,1-2H3/q+2

InChI Key

QGYGTMZEJNOHNU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)Cl

Origin of Product

United States

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